molecular formula C16H26N2O B14941514 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one

1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one

Cat. No.: B14941514
M. Wt: 262.39 g/mol
InChI Key: OOPACGQVXLXFIH-UHFFFAOYSA-N
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Description

1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their significant pharmacological activities and are widely used in the pharmaceutical industry .

Chemical Reactions Analysis

1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to fit into binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-[4-[(3-methylpiperidin-1-yl)methyl]piperidin-1-yl]but-2-yn-1-one

InChI

InChI=1S/C16H26N2O/c1-3-5-16(19)18-10-7-15(8-11-18)13-17-9-4-6-14(2)12-17/h14-15H,4,6-13H2,1-2H3

InChI Key

OOPACGQVXLXFIH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC(CC1)CN2CCCC(C2)C

Origin of Product

United States

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